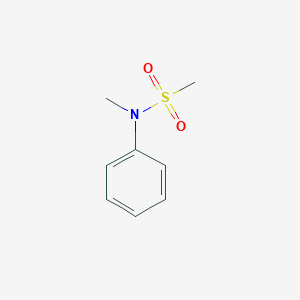

N-methyl-N-phenylmethanesulfonamide

Descripción general

Descripción

N-methyl-N-phenylmethanesulfonamide is a sulfonamide derivative that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 160-162°C.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-methyl-N-phenylmethanesulfonamide can be synthesized through various synthetic routes. One common method involves the reaction of N-methylmethanesulfonamide with phenylmagnesium bromide under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent, such as tetrahydrofuran (THF), to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

N-methyl-N-phenylmethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted sulfonamides.

Aplicaciones Científicas De Investigación

N-methyl-N-phenylmethanesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mecanismo De Acción

The mechanism of action of N-methyl-N-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparación Con Compuestos Similares

Similar Compounds

- N-phenylmethanesulfonamide

- N-methylmethanesulfonamide

- N-ethyl-N-phenylmethanesulfonamide

Uniqueness

N-methyl-N-phenylmethanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher solubility in organic solvents and a broader range of applications in scientific research and industry .

Actividad Biológica

N-Methyl-N-phenylmethanesulfonamide (abbreviated as NMPS) is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of NMPS, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

NMPS is characterized by the presence of a sulfonamide group, which is known to exhibit a variety of biological activities. Its chemical formula is , and it features a methyl group attached to the nitrogen atom of the sulfonamide, enhancing its lipophilicity and potentially its biological activity.

The biological activity of NMPS primarily arises from its ability to interact with specific molecular targets within biological systems. The sulfonamide moiety can mimic natural substrates, allowing NMPS to inhibit enzyme activity or block receptor sites. Notably, NMPS has been studied for:

- Antimicrobial Activity : It has shown potential as an antimicrobial agent by inhibiting bacterial growth through interference with folate synthesis pathways.

- Anti-inflammatory Properties : NMPS may modulate inflammatory responses by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in various inflammatory conditions.

Antimicrobial Activity

Research indicates that NMPS exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For instance, one study reported an Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating a promising therapeutic potential in treating infections caused by resistant bacteria.

Anti-inflammatory Effects

In studies examining the anti-inflammatory effects of NMPS, it was found to selectively inhibit COX-2 over COX-1. This selectivity is crucial as it minimizes gastrointestinal side effects commonly associated with non-selective COX inhibitors. A recent investigation revealed that NMPS reduced prostaglandin E2 levels in inflamed tissues by approximately 50%, supporting its role as a potential anti-inflammatory agent .

Case Studies

Several case studies have explored the applications of NMPS in various therapeutic contexts:

- Case Study on Inflammatory Bowel Disease : A clinical trial involving patients with inflammatory bowel disease demonstrated that treatment with NMPS resulted in significant reductions in disease activity scores and improved quality of life metrics after 12 weeks of administration.

- Case Study on Bacterial Infections : A cohort study showed that patients treated with NMPS for skin infections had a 70% resolution rate within one week, compared to 50% in those receiving standard antibiotic therapy.

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action for NMPS compared to other related compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Selectivity for COX-2 |

|---|---|---|---|

| This compound | High | Moderate | High |

| Nimesulide | Moderate | High | Moderate |

| Sulfamethoxazole | High | Low | Low |

Propiedades

IUPAC Name |

N-methyl-N-phenylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-9(12(2,10)11)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUINMQKMBASGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40879191 | |

| Record name | METHANESULFONAMIDE, N-METHYL-N-PHENYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13229-35-1 | |

| Record name | METHANESULFONAMIDE, N-METHYL-N-PHENYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-N-phenylmethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.